molecular formula C6H7F3N4 B1403717 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine CAS No. 1372711-01-7

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine

Cat. No. B1403717
M. Wt: 192.14 g/mol
InChI Key: KSHPFMMNRGWDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine” is a chemical compound. Its structure is similar to other pyrimidine derivatives . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Synthesis and Structural Characterisation

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine and its derivatives are pivotal in the synthesis of various compounds. These include trifluoromethylated analogues of dihydroorotic acid, which are synthesized through Michael-like 1,4-conjugate hydrocyanation. Such compounds have potential applications in medicinal chemistry, highlighted by their ability to stabilize certain molecular conformations due to orthogonal intramolecular C–F···C=O interactions (Sukach et al., 2015). Additionally, the crystal structure and aromatic character of certain derivatives have been elucidated, providing insights into their electronic resonance and potential applications in materials science (Amaral et al., 2010).

Supramolecular Chemistry

Derivatives of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine have been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies, formed through extensive H-bonding, demonstrate the compound's utility in the development of advanced materials and molecular recognition processes (Fonari et al., 2004).

Medicinal Chemistry

In the realm of medicinal chemistry, studies have focused on the structure-activity relationships of pyrimidine derivatives as inhibitors of transcription factors like NF-kappaB and AP-1. These studies aim to enhance oral bioavailability and understand the critical nature of certain molecular substitutions for therapeutic activity (Palanki et al., 2000).

Antimicrobial and Anti-inflammatory Agents

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These studies provide a foundation for developing new therapeutic agents targeting a range of conditions, from inflammation to bacterial and fungal infections (Aggarwal et al., 2014).

Agricultural Chemistry

The compound and its derivatives have also shown promise in agricultural chemistry, with certain derivatives exhibiting significant plant growth-stimulating effects. This research opens avenues for developing new agrochemicals to enhance crop yields and manage agricultural ecosystems efficiently (Pivazyan et al., 2019).

properties

IUPAC Name

1-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c1-13(10)5-11-3-2-4(12-5)6(7,8)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPFMMNRGWDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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